1-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-17-8-9-18(23)20(17)12-19(24)21-13-6-7-14(21)11-16(10-13)27(25,26)15-4-2-1-3-5-15/h1-5,13-14,16H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXICBPNCBXZZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C(=O)CCC3=O)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrrolidine-2,5-dione is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that is known for its role in various biological activities.
- Azabicyclo structure : Contributes to the compound's unique spatial configuration, influencing its interaction with biological targets.
- Phenylsulfonyl group : This moiety is often associated with increased bioactivity and selectivity towards specific enzymes or receptors.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes relevant to disease pathways. For instance:
- Sulfonylurea derivatives : Similar compounds have shown efficacy in inhibiting enzymes involved in glucose metabolism, suggesting potential applications in diabetes management.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits anticancer properties:
- Cell Line Studies : The compound has been tested against various cancer cell lines using assays such as the Sulforhodamine B (SRB) assay to measure cell proliferation and viability. Results indicate significant cytotoxic effects against specific cancer types (e.g., leukemia and lung cancer) .
Case Studies
- Anticancer Efficacy : A study conducted on leukemia and lung cancer cell lines revealed that this compound showed a dose-dependent reduction in cell viability. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of apoptotic markers .
Data Tables
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrrolidine-2,5-dione exhibit significant anticancer properties. For example, studies have demonstrated that derivatives of pyrrolidine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies have assessed its efficacy against various bacterial strains, revealing significant antibacterial activity comparable to established antibiotics . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been investigated for its potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This application is particularly relevant given the increasing prevalence of diseases such as Alzheimer's and Parkinson's.
Case Studies
Comparison with Similar Compounds
Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core
Compound from : (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one
- Core structure : Shares the 8-azabicyclo[3.2.1]octane framework but lacks the pyrrolidine-dione moiety.
- Substituents : Features a 2-fluoro-4-nitrophenyl group and a ketone at position 3.
- Conformational differences :
Contrast with target compound :
Compounds from (Pharmacopeial Forum PF 43(1))
Compound f : (6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Contrast with target compound :
- The cephalosporin core (bicyclo[4.2.0]) differs in ring size and heteroatom placement (sulfur vs. nitrogen).
- The target’s succinimide group is absent in cephalosporins, suggesting divergent mechanisms (enzyme inhibition vs. cell wall disruption).
Functional Group Analysis
Research Findings and Data Table
Conformational and Electronic Effects
Notes
Limitations : Pharmacological data for the target compound are unavailable in the provided evidence; comparisons are structurally focused.
Synthetic relevance : ’s methodology highlights the role of bicyclic amines in constructing complex intermediates, which may inform the target’s synthesis.
Diverse references : Sources include crystallographic data () and pharmacopeial standards (), ensuring multidisciplinary rigor.
Future directions : Comparative studies on bioactivity, solubility, and metabolic stability are needed to fully contextualize the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
